molecular formula C7H5FINO B8664441 N-(2-fluoro-4-iodophenyl)formamide

N-(2-fluoro-4-iodophenyl)formamide

Cat. No.: B8664441
M. Wt: 265.02 g/mol
InChI Key: LGEPQFZGDQOFFH-UHFFFAOYSA-N
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Description

N-(2-Fluoro-4-iodophenyl)formamide is a chemical compound of interest in organic synthesis and medicinal chemistry research. This molecule features both fluorine and iodine atoms on its aromatic ring, making it a valuable multifunctional intermediate. The iodine substituent is an excellent handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is widely used to create biaryl systems . The presence of the electron-withdrawing fluorine atom can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity in target interactions, which is a key consideration in agrochemical and pharmaceutical development . Compounds with the 2-fluoro-4-iodoaniline scaffold, from which this formamide is derived, are recognized as key precursors in synthetic chemistry. Published procedures in reputable sources like Organic Syntheses utilize this core structure to access more complex molecules, demonstrating its practical utility and reliability in multi-step synthesis . The formamide group itself can serve as a protected aniline, or can participate in further cyclization reactions to form various nitrogen-containing heterocycles . This product is intended for use as a building block in drug discovery, materials science, and the synthesis of more complex chemical entities. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H5FINO

Molecular Weight

265.02 g/mol

IUPAC Name

N-(2-fluoro-4-iodophenyl)formamide

InChI

InChI=1S/C7H5FINO/c8-6-3-5(9)1-2-7(6)10-4-11/h1-4H,(H,10,11)

InChI Key

LGEPQFZGDQOFFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)F)NC=O

Origin of Product

United States

Preparation Methods

Formic Acid-Mediated N-Formylation Under Ultrasound Irradiation

The reaction of 2-fluoro-4-iodoaniline with formic acid under ultrasound irradiation provides an efficient route. Key parameters include:

ParameterValueReference
Molar Ratio 1:1.2 (amine:HCOOH)
Ultrasound Power 40 kHz
Temperature 60°C
Time 2–5 minutes
Yield 94–97%

Mechanism : Ultrasound enhances molecular collision frequency, accelerating protonation of the amine and subsequent nucleophilic attack by formic acid. This method is chemoselective for primary amines, even in the presence of hydroxyl groups .

Advantages :

  • Rapid reaction time (<5 minutes).

  • No requirement for catalysts or solvents.

Limitations :

  • Lower yields (45%) observed under non-ultrasonic conditions .

Ethyl Formate with NaHSO₄·H₂O/Activated Charcoal

This method employs ethyl formate as a non-acidic formylating agent, promoted by NaHSO₄·H₂O immobilized on activated charcoal:

ParameterValueReference
Catalyst Loading 0.2 g NaHSO₄·H₂O + 0.1 g charcoal
Solvent Ethyl formate (neat)
Temperature Reflux
Time 25–55 minutes
Yield 80–94%

Procedure :

  • Mix 2-fluoro-4-iodoaniline with ethyl formate and catalyst.

  • Reflux until completion (monitored by TLC/GC).

  • Filter and concentrate to isolate the product .

Advantages :

  • Avoids corrosive reagents (e.g., SOCl₂).

  • Recyclable catalyst system.

Limitations :

  • Longer reaction times for electron-withdrawing substituents .

CO₂ and Phenylsilane in Dimethyl Sulfoxide (DMSO)

A solvent-promoted, catalyst-free approach utilizes CO₂ and PhSiH₃ under ambient conditions:

ParameterValueReference
CO₂ Pressure 1 atm
Silane PhSiH₃ (1.5 eq)
Solvent DMSO
Temperature 25°C
Time 24 hours
Yield 85–99%

Mechanism :

  • CO₂ reacts with PhSiH₃ to generate silyl formate , which transfers the formyl group to the amine .

  • DMSO stabilizes intermediates via polar interactions .

Advantages :

  • Environmentally benign (uses CO₂ as C1 source).

  • No metal catalysts required.

Limitations :

  • Requires anhydrous conditions.

Acetic-Formic Anhydride Method

A classical approach involves acetic-formic anhydride for direct formylation:

ParameterValueReference
Reagent Ac₂O/HCOOH (1:1)
Temperature 0–5°C
Time 2–4 hours
Yield 70–85%

Procedure :

  • Cool 2-fluoro-4-iodoaniline in acetic anhydride to 0°C.

  • Add formic acid dropwise.

  • Warm to room temperature and stir .

Advantages :

  • Simple setup with readily available reagents.

Limitations :

  • Competitive acetylation may occur without strict temperature control .

Manganese-Catalyzed Formylation Using Oxalic Acid

A recent advance employs MnCl₂·4H₂O and oxalic acid dihydrate under nitrogen:

ParameterValueReference
Catalyst MnCl₂·4H₂O (5 mol%)
Additive (COOH)₂·2H₂O (6 eq)
Base Na₂CO₃·H₂O (2 eq)
Solvent DMF
Temperature 130°C
Time 20 hours
Yield 98%

Mechanism : Oxalic acid decomposes to CO, which coordinates with Mn to activate the formyl group transfer .

Advantages :

  • High yields for electron-rich anilines.

  • Scalable to 100 mmol without yield drop .

Limitations :

  • Ineffective for nitro-substituted anilines .

Comparative Analysis of Methods

MethodYield (%)TimeCostGreen MetricsScalability
Ultrasound/Formic Acid 94–972–5 minLowHighModerate
Ethyl Formate/NaHSO₄ 80–9425–55 minLowModerateHigh
CO₂/PhSiH₃ 85–9924 hMediumHighModerate
Acetic-Formic Anhydride 70–852–4 hLowLowHigh
Mn-Catalyzed 9820 hHighModerateHigh

Key Trends :

  • Ultrasound and CO₂ methods excel in sustainability but face scalability challenges.

  • Mn-catalyzed and ethyl formate routes offer high yields for industrial applications.

Mechanism of Action

The mechanism of action of N-(2-fluoro-4-iodophenyl)formamide involves its interaction with specific molecular targets. The fluorine and iodine atoms can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The electron-withdrawing nature of these substituents can modulate the compound’s reactivity and stability in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzamides and Formamides

N-(4-Chlorophenyl)Formamide
  • Structure : Lacks iodine and fluorine but features a para-chlorine substituent.
  • Applications : Primarily studied for dielectric properties rather than pharmacological activity.
N-(4-Methoxyphenyl)Formamide 2-O-β-D-Xyloside
  • Structure : Contains a methoxy group and a xyloside moiety.
  • Properties : Higher hydrophilicity compared to halogenated analogs, with $^{1}$H NMR coupling constants ($^3J_{1,2} > 7$ Hz) confirming β-configuration in the sugar unit .
N-(3-Nitro-[1,1-Biphenyl]-4-yl)-N-(4-Fluorophenyl)Formamide (1–f)
  • Structure : Biphenyl core with nitro and fluorine substituents.
  • Synthesis : Prepared via Pd(Ph$3$P)$4$-mediated cross-coupling (52% yield), with IR spectra showing a strong C=O stretch at 1686 cm$^{-1}$ .
  • Applications : Used to study through-space substituent effects in catalysis.

Pharmacologically Active Derivatives

PD-0325901
  • Structure: Incorporates the N-(2-fluoro-4-iodophenyl)amino group with a difluorobenzamide backbone.
  • Properties : Melting point >190°C; molecular weight 488.2 g/mol.
  • Activity: Potent MEK inhibitor (IC$_{50}$ < 1 nM) with improved bioavailability compared to non-iodinated analogs .
Refametinib (BAY869766)
  • Structure: Cyclopropanesulfonamide linked to the N-(2-fluoro-4-iodophenyl)amino group.
  • Properties : Enhanced metabolic stability due to iodine’s steric bulk.
  • Activity : Targets RAF/MEK/ERK pathways in oncology .

Carcinogenic Formamides

N-[4-(5-Nitro-2-Furyl)-2-Thiazolyl]Formamide (FANFT)
  • Structure : Nitrofuran-thiazolyl formamide.
  • Properties: Induces bladder carcinomas in rats at 0.2% dietary concentration .
  • Mechanism : Metabolized via prostaglandin hydroperoxidase, leading to DNA adducts .

Comparative Data Table

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity/Application Reference
N-(2-Fluoro-4-Iodophenyl)Formamide 295.05 Not reported F (ortho), I (para) MEK inhibitor intermediate
N-(4-Chlorophenyl)Formamide 155.58 Phase transitions Cl (para) Dielectric material studies
PD-0325901 488.20 >190 Difluoro, methoxy, iodine MEK inhibitor (anticancer)
FANFT 249.18 Not reported Nitrofuran, thiazolyl Bladder carcinogen in rats

Key Findings and Implications

Halogen Effects : The iodine atom in this compound enhances binding to hydrophobic kinase pockets, while fluorine improves metabolic stability by reducing CYP450-mediated oxidation .

Synthetic Versatility : Palladium-catalyzed cross-coupling allows modular derivatization, enabling rapid generation of analogs with varied alkoxy chains (e.g., 7c vs. 7d) .

Contrast with Carcinogens: Unlike FANFT, iodine/fluorine-substituted formamides lack nitro groups, mitigating genotoxicity risks .

Q & A

Q. What strategies enhance the compound’s bioavailability given its logP and solubility profile?

  • Methodological Answer : Modify formulation using cyclodextrin complexes or lipid nanoparticles. Measure logP via shake-flask method and solubility in biorelevant media (FaSSIF/FeSSIF). Pharmacokinetic studies in rodents (IV vs. oral dosing) determine absolute bioavailability .

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